molecular formula C11H12N4 B1482151 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098026-46-9

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B1482151
CAS RN: 2098026-46-9
M. Wt: 200.24 g/mol
InChI Key: FYLAVHVKAAHDSB-UHFFFAOYSA-N
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Description

“6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound . It is a derivative of 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile .


Synthesis Analysis

The synthesis of imidazole-containing compounds, including derivatives like “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile”, has been studied extensively . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis .


Molecular Structure Analysis

The molecular structure of “6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” can be represented by the Inchi Code: 1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 .

Scientific Research Applications

Antimicrobial Activity

The imidazole ring, a core structure in this compound, is known for its antimicrobial properties. It has been utilized in the synthesis of compounds that exhibit a broad spectrum of activity against various bacterial and fungal pathogens . This compound could potentially be modified to enhance its efficacy against specific strains of microbes, contributing to the development of new antimicrobial agents.

Anti-inflammatory Applications

Imidazole derivatives have shown anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases . The structural features of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may be explored to develop novel anti-inflammatory drugs with improved pharmacokinetic profiles.

Antitumor Potential

The imidazole moiety is present in various compounds with antitumor activity. Research could focus on the synthesis of analogs of this compound to evaluate their potential as chemotherapeutic agents, particularly in cancers where the imidazole ring has been shown to be effective .

Antidiabetic Effects

Some imidazole-containing compounds have been reported to exhibit antidiabetic activity. Investigating the biological activity of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in this context could lead to the development of new treatments for diabetes .

Antiviral Applications

Given the ongoing need for antiviral drugs, especially in the wake of global pandemics, the imidazole ring’s presence in antiviral compounds suggests that derivatives of this compound could be synthesized and tested for efficacy against various viral infections .

Antioxidant Properties

Imidazole derivatives can also serve as antioxidants. The potential of 6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile to scavenge free radicals could be explored, which is crucial in preventing oxidative stress-related diseases .

Anti-amoebic and Antihelmintic Activity

The compound’s framework could be investigated for activity against parasitic infections such as amoebiasis and helminthiasis. Imidazole derivatives have shown promise in this area, and further research could lead to new therapeutic options .

Chemical Synthesis and Drug Development

The versatility of the imidazo[1,2-a]pyrazine scaffold, to which this compound belongs, makes it a valuable entity in organic synthesis and drug development. Its reactivity could be harnessed to create a variety of biologically active molecules, potentially leading to breakthroughs in medicinal chemistry .

properties

IUPAC Name

6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLAVHVKAAHDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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